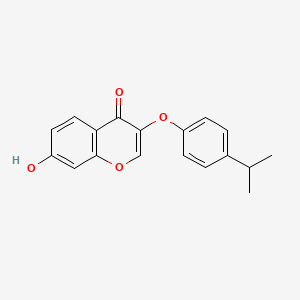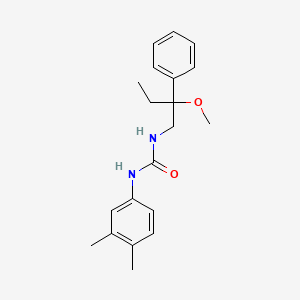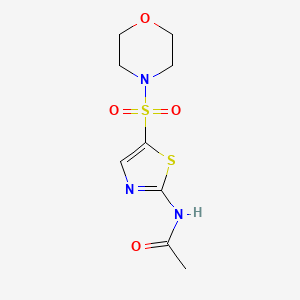
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. It has been widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell growth, differentiation, survival, and metabolism.
Mechanism of Action
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K. It binds to the enzyme's active site and prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3. This inhibition leads to a decrease in downstream signaling through the AKT and mTOR pathways, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to inhibit angiogenesis (the formation of new blood vessels) and to suppress inflammation.
Advantages and Limitations for Lab Experiments
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one is a potent and selective inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes. However, it should be noted that 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has some limitations for lab experiments. It is not a reversible inhibitor, meaning that its effects on PI3K activity are long-lasting and cannot be easily reversed. In addition, 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which should be taken into consideration when interpreting experimental results.
Future Directions
There are several future directions for the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in scientific research. One area of interest is the development of more selective PI3K inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PI3K in various disease states, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in combination with other drugs or therapies may lead to more effective treatments for these diseases.
Synthesis Methods
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxybenzoic acid with isopropyl bromide, followed by the reaction of the resulting intermediate with 4-isopropylphenol and 7-hydroxycoumarin. The final product is obtained through purification and crystallization. The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been described in detail in several scientific publications.
Scientific Research Applications
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been widely used in scientific research to investigate the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways such as AKT and mTOR.
properties
IUPAC Name |
7-hydroxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)12-3-6-14(7-4-12)22-17-10-21-16-9-13(19)5-8-15(16)18(17)20/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZZOKKFPJCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)



![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)

![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)